ZM336372 is a small molecule kinase inhibitor that has been studied for its effects on various signaling pathways. [, , , , , , , , , ] It is primarily known for its activity as a Raf-1 kinase activator. [, , , ] Researchers have investigated its potential as a tool to understand the role of the Raf-1 signaling pathway in various cellular processes, particularly in the context of cancer and neuroendocrine tumors. [, , , ]
ZM 336372 was initially identified through screening processes aimed at discovering inhibitors of the Raf family of kinases, which includes B-Raf and C-Raf. It is categorized under small-molecule inhibitors, specifically targeting the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell signaling related to growth and survival. The compound's CAS number is 208260-29-1, and it has been extensively studied for its effects on various cancer cell lines, particularly hepatocellular carcinoma and neuroendocrine tumors .
The synthesis of ZM 336372 involves several key steps that typically include the formation of the core structure followed by modifications to enhance its inhibitory properties. While specific synthetic routes are not detailed in the search results, general methods for synthesizing similar compounds often involve:
These methods are typically optimized based on yield, purity, and biological activity.
ZM 336372 features a complex molecular structure that is crucial for its function as a kinase inhibitor. The compound's three-dimensional configuration allows it to fit into the ATP-binding site of c-Raf effectively. Key structural elements include:
The structural insights into ZM 336372 reveal that it stabilizes certain conformations of c-Raf that facilitate its inhibition while preventing dimerization that could confer resistance against other inhibitors .
ZM 336372 participates in various chemical reactions primarily related to its interaction with c-Raf. The key reactions include:
The compound has been shown to suppress proliferation in cancer cell lines by inhibiting c-Raf activity, leading to decreased activation of extracellular signal-regulated kinase (ERK) pathways .
The mechanism of action for ZM 336372 involves its competitive inhibition of c-Raf. Upon binding to the ATP-binding site, ZM 336372 prevents ATP from interacting with c-Raf, thereby inhibiting its kinase activity. This inhibition results in:
This mechanism underscores ZM 336372's potential as a therapeutic agent in targeting cancers characterized by aberrant Raf signaling.
ZM 336372 exhibits several notable physical and chemical properties:
These properties facilitate its use in both in vitro and in vivo studies aimed at understanding Raf signaling dynamics .
ZM 336372 has significant applications in scientific research, particularly within oncology:
Its ability to selectively inhibit c-Raf makes it an important tool for elucidating the complexities of MAPK signaling pathways and their implications in cancer biology .
ZM 336372 (C₂₃H₂₃N₃O₃; MW 389.45) is characterized as a potent and selective inhibitor of c-Raf (Raf-1), with an IC₅₀ of 70 nM in biochemical assays containing 0.1 mM ATP. It exhibits 10-fold selectivity over B-Raf (IC₅₀ ~700 nM), attributed to differential ATP-binding site interactions. Competitive inhibition kinetics are observed: At 0.025 mM ATP, the IC₅₀ decreases to 10 nM, while at 2.5 mM ATP, it increases to 900 μM, confirming ATP-competitive binding [2] [9] [10]. This selectivity profile is critical for dissecting isoform-specific functions in the MAPK pathway. Notably, ZM 336372 shows negligible activity (>50 μM IC₅₀) against 17 other kinases, including PKA, PKC, CDK1, and SAPK1/JNK [2] [9].
Table 1: Selectivity Profile of ZM 336372
Kinase Target | IC₅₀ (μM) | ATP Concentration (mM) |
---|---|---|
c-Raf (Raf-1) | 0.07 | 0.1 |
B-Raf | 0.7 | 0.1 |
SAPK2/p38α | 2.0 | 0.1 |
PKA | >50 | 0.1 |
PKC | >50 | 0.1 |
Paradoxically, ZM 336372 treatment induces >100-fold activation of c-Raf in neuroendocrine tumor (NET) cells (e.g., TT, H727) and hepatocellular carcinoma (HepG2) at concentrations ≥100 μM. This occurs via a transcriptional feedback loop: siRNA-mediated knockdown of Raf-1 fails to suppress protein levels in the presence of ZM 336372, indicating Raf-1 upregulation at the transcriptional level [1] [6]. The activation is independent of upstream signals (e.g., Ras GTP-loading) or parallel pathways (PI3K, PKC), as confirmed by insensitivity to U0126 (MEK inhibitor) [1] [6]. This phenomenon complicates therapeutic applications but provides insight into Raf-1 autoregulation.
Table 2: Cellular Effects of ZM 336372 on Raf Isoforms
Raf Isoform | Effect of ZM 336372 | Cellular Context |
---|---|---|
c-Raf (Raf-1) | Activation (>100-fold) | NET, HepG2, pancreatic cancer |
B-Raf | Mild inhibition | Melanoma, thyroid cancer |
A-Raf | No significant change | Not reported |
In NET cells, ZM 336372 (20–100 μM) dose-dependently increases phosphorylation of Raf-1 (Ser338/Tyr341), MEK1/2 (Ser217/Ser221), and ERK1/2 (Thr202/Tyr204). Maximum ERK1/2 phosphorylation occurs at 100 μM within 1–2 hours, correlating with Raf-1 activation [1] [6]. Similar ERK1/2 activation is observed in HepG2 cells, where baseline pERK is low but increases >5-fold post-treatment [4]. This contrasts with typical Raf inhibitors, suggesting ZM 336372 stabilizes an active Raf-1 conformation. The effect is pathway-specific, as phosphorylated AKT (PI3K pathway marker) remains unaltered [1].
ZM 336372 disrupts negative feedback loops in the Raf-MAPK cascade. In carcinoid cells, sustained ERK activation by ZM 336372 suppresses the neuroendocrine markers chromogranin A (CgA) and ASCL1, even when MEK is inhibited by U0126 [1] [6]. This indicates ERK-independent regulation of differentiation markers. Additionally, ZM 336372 triggers compensatory upregulation of cell-cycle inhibitors p21CIP1 and p18 in HepG2 and NET cells, which contributes to growth suppression despite ERK activation [4] [6]. The compound thus uncouples proliferation signals from differentiation and survival outputs.
Table 3: Time-Dependent Phosphorylation Changes in NET Cells (100 μM ZM 336372)
Time Post-Treatment | pRaf-1 Increase | pERK1/2 Increase | pGSK-3β Increase |
---|---|---|---|
30 min | 2.5-fold | 3.0-fold | 1.8-fold |
2 hours | 8.0-fold | 6.5-fold | 4.0-fold |
24 hours | 10.0-fold | 4.0-fold | 5.2-fold |
ZM 336372 induces GSK-3β phosphorylation at Ser9 in multiple cancer types, inactivating its kinase function. In pancreatic adenocarcinoma (Panc-1, MiaPaCa-2), treatment with 50–100 μM ZM 336372 increases pGSK-3β(Ser9) by 3–5 fold within 48 hours, without altering total GSK-3β levels [3]. This effect is Raf-1-independent: MEK inhibition by U0126 blocks ERK phosphorylation but does not reduce pGSK-3β(Ser9) in NET cells [1] [3]. The mechanism involves direct or indirect kinase crosstalk, as ZM 336372 does not inhibit GSK-3β in vitro but triggers cellular pathways leading to its inactivation. Comparable effects are seen with lithium chloride (LiCl), a known GSK-3β inhibitor [3].
Inactivation of GSK-3β by ZM 336372 suppresses NF-κB activity, leading to apoptosis. Pancreatic cancer cells treated with 100 μM ZM 336372 show:
Table 4: Apoptotic Pathway Impacts of ZM 336372 via GSK-3β
Cancer Type | Key Apoptotic Markers | Change (vs. Control) |
---|---|---|
Pancreatic adenocarcinoma | Cleaved PARP, Caspase-3 activation | ↑ 4.5-fold |
Neuroendocrine tumors | Chromogranin A, ASCL1 | ↓ 70–80% |
Hepatocellular carcinoma | p21CIP1, Cell cycle arrest | ↑ 3.0-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7